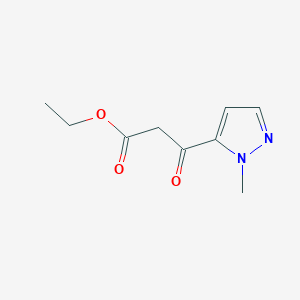

ethyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate

Description

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a β-keto ester featuring a 1-methylpyrazole moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. Its structure combines the reactivity of a β-keto ester (enabling enolate formation and condensations) with the hydrogen-bonding and coordination capabilities of the pyrazole ring .

Properties

IUPAC Name |

ethyl 3-(2-methylpyrazol-3-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(13)6-8(12)7-4-5-10-11(7)2/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMNXJORXWELAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356404-50-6 | |

| Record name | ethyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 1-methyl-1H-pyrazole-5-carboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted esters, amides, and ethers.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related β-keto esters, focusing on substituent effects, synthetic utility, and applications. Key analogs include:

Methyl 3-(1-Methyl-1H-pyrazol-5-yl)-3-oxopropanoate

- Molecular Formula : C₈H₁₀N₂O₃ ( lists C₁₀H₁₂O₂, but this likely omits nitrogen; corrected here).

- Key Differences :

- The methyl ester has a shorter alkyl chain, reducing steric bulk compared to the ethyl derivative.

- Lower molecular weight (182.18 g/mol vs. ~196.2 g/mol) may influence solubility and crystallization behavior.

- Methyl esters generally exhibit faster hydrolysis rates under basic conditions, impacting stability in synthetic workflows .

Ethyl 3-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate

- Molecular Formula : C₁₀H₁₂F₂N₂O₃ (MW: 246.21 g/mol) .

- Key Differences: Difluoromethyl substitution enhances electronegativity, altering electronic properties of the pyrazole ring. Fluorine atoms increase metabolic stability and lipophilicity, making this analog more suitable for medicinal chemistry applications. Higher molecular weight (246.21 vs.

Ethyl 3-(3,5-Dimethylphenyl)-3-oxopropanoate

- Molecular Formula : C₁₃H₁₆O₃ (MW: 220.27 g/mol) .

- Key Differences: Aryl substitution (3,5-dimethylphenyl) replaces the pyrazole ring, eliminating nitrogen-based hydrogen-bonding sites. Enhanced electron-donating effects from methyl groups may stabilize enolate intermediates, improving reactivity in aldol condensations. Lower polarity compared to pyrazole derivatives reduces solubility in polar solvents.

Ethyl 3-(3,5-Dimethoxyphenyl)-3-oxopropanoate

- Molecular Formula : C₁₃H₁₆O₅ (MW: 252.26 g/mol) .

- Key Differences :

- Methoxy groups provide strong electron-donating effects, further activating the β-keto ester for nucleophilic attacks.

- Increased oxygen content enhances solubility in aqueous-organic mixtures, advantageous for catalytic reactions.

Reactivity in Condensation Reactions

- Target Compound: Reacts with amines (e.g., 3-isopropyl-1H-pyrazol-5-amine) in acetic acid under reflux to form pyrazolopyrimidinones, with moderate yields (~42%) .

- Aryl-Substituted Analogs : Higher yields reported in similar reactions (e.g., 58% for 3,5-dimethylphenyl derivative), likely due to aryl stabilization of intermediates .

- Fluorinated Analog: The electron-withdrawing difluoromethyl group may slow enolate formation but improve regioselectivity in cyclization reactions .

Hydrogen-Bonding and Crystallization

- Pyrazole Derivatives : The pyrazole nitrogen participates in hydrogen bonding, promoting defined crystal lattices (as per Etter’s graph-set analysis in ).

- Aryl Derivatives: Lack of hydrogen-bond donors leads to less predictable crystallization patterns, often requiring additives for controlled crystal growth .

Pharmaceutical Relevance

- Difluoromethyl Analog : Enhanced bioavailability and resistance to metabolic degradation make it a candidate for kinase inhibitors or antimicrobial agents .

Biological Activity

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂O₃

- SMILES : CCOC(=O)CC(=O)C1=CC=NN1C

- InChIKey : CHMNXJORXWELAO-UHFFFAOYSA-N

The compound features a pyrazole ring, which is known for its biological activity, particularly in anti-inflammatory and anticancer contexts. The presence of the ester functional group enhances its reactivity and potential as a pharmaceutical agent.

1. Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives exhibit notable anti-inflammatory properties. This compound has been evaluated for its ability to inhibit inflammation in various models:

- Carrageenan-induced paw edema model : This model is commonly used to assess anti-inflammatory activity. In studies, compounds similar to this compound showed significant inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism involves the modulation of various signaling pathways associated with cancer cell proliferation and survival:

- In vitro studies : this compound demonstrated cytotoxic effects against several cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound's efficacy was assessed through cell viability assays, showing promising results that warrant further exploration .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively:

- Bacterial assays : Research indicates that similar compounds exhibit activity against various bacterial strains, including E. coli and S. aureus. The structural characteristics of this compound contribute to its effectiveness against these pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Molecular docking studies have suggested that it binds effectively to the active site of COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators .

- Cell Cycle Modulation : In cancer cells, this compound may induce apoptosis or inhibit cell cycle progression through modulation of key regulatory proteins involved in cell growth and survival pathways .

Data Summary

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, highlighting their potential therapeutic applications:

- Anti-inflammatory Study : A series of pyrazole compounds were synthesized and screened for anti-inflammatory activity using the carrageenan model. Compounds exhibited inhibition rates comparable to established drugs, indicating their potential as new therapeutic agents .

- Anticancer Evaluation : In vitro tests on various cancer cell lines revealed that certain pyrazole derivatives could significantly reduce cell viability, suggesting their use in developing anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.